Cas no 2172568-86-2 (8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide)

8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide
- EN300-1609907
- 2172568-86-2
-
- インチ: 1S/C13H15ClN2O2S/c1-8(2)16-19(17,18)13-9(3)6-12(14)11-7-15-5-4-10(11)13/h4-8,16H,1-3H3
- InChIKey: ZTLFRNOWFXTBOJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C)=C(C2C=CN=CC=21)S(NC(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 298.0542766g/mol
- どういたいしつりょう: 298.0542766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 67.4Ų
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1609907-5.0g |
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide |
2172568-86-2 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1609907-10.0g |
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide |
2172568-86-2 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-1609907-0.05g |
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide |
2172568-86-2 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-1609907-0.1g |
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide |
2172568-86-2 | 0.1g |
$1195.0 | 2023-06-04 | ||
Enamine | EN300-1609907-5000mg |
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide |
2172568-86-2 | 5000mg |
$3935.0 | 2023-09-23 | ||
Enamine | EN300-1609907-10000mg |
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide |
2172568-86-2 | 10000mg |
$5837.0 | 2023-09-23 | ||
Enamine | EN300-1609907-0.25g |
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide |
2172568-86-2 | 0.25g |
$1249.0 | 2023-06-04 | ||
Enamine | EN300-1609907-1.0g |
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide |
2172568-86-2 | 1g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1609907-500mg |
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide |
2172568-86-2 | 500mg |
$1302.0 | 2023-09-23 | ||
Enamine | EN300-1609907-250mg |
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide |
2172568-86-2 | 250mg |
$1249.0 | 2023-09-23 |
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamideに関する追加情報
Professional Introduction to 8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide (CAS No. 2172568-86-2)
8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide, with the CAS number 2172568-86-2, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This heterocyclic sulfonamide derivative exhibits a unique structural framework that positions it as a promising candidate for various biological and therapeutic applications. The presence of both chloro and methyl substituents, along with the isoquinoline core, contributes to its distinct chemical properties and potential pharmacological effects.
The compound’s molecular structure, characterized by a fused benzene and pyridine ring system, is reminiscent of many bioactive molecules that have shown efficacy in treating a range of diseases. Specifically, the isoquinoline scaffold is well-documented for its role in medicinal chemistry, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases. The incorporation of a sulfonamide group further enhances its potential as a pharmacophore, providing a site for interaction with biological targets.
In recent years, there has been a surge in research focused on isoquinoline derivatives due to their remarkable biological activity. Studies have demonstrated that these compounds can modulate various cellular pathways, making them attractive for therapeutic intervention. For instance, derivatives of isoquinoline have been investigated for their anti-inflammatory, antioxidant, and antimicrobial properties. The specific modification of the 8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide molecule may confer additional benefits, such as improved solubility or enhanced binding affinity to target proteins.
The sulfonamide moiety in particular is known for its versatility in drug design. It serves as a hydrogen bond acceptor and can form stable interactions with polar regions of biological targets. This characteristic makes it a valuable component in the development of small molecule inhibitors and activators. The 8-chloro substituent at the para position relative to the nitrogen atom introduces electrophilicity, which can be exploited in further derivatization or in designing prodrugs that enhance bioavailability.
Current research in the field of heterocyclic chemistry has highlighted the importance of functionalizing isoquinoline derivatives with pharmacologically relevant groups. The compound 8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide exemplifies this trend by combining multiple functional groups into a single molecular entity. This approach allows for the exploration of structure-activity relationships (SARs), enabling researchers to fine-tune the properties of the molecule for specific applications.
The potential applications of this compound are broad and span multiple therapeutic areas. In oncology, isoquinoline derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer progression. The presence of both chloro and methyl groups may enhance its ability to interact with these targets, potentially leading to more effective anticancer agents. Additionally, its sulfonamide group could be exploited to develop drugs targeting bacterial resistance mechanisms or to modulate immune responses.
In drug discovery pipelines, compounds like 8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide are often screened for their ability to interact with protein targets through high-throughput screening (HTS) techniques. The unique structural features of this molecule make it an interesting candidate for further investigation using computational methods such as molecular docking and virtual screening. These approaches can help identify potential binding sites and predict how modifications might affect its biological activity.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, may be employed to improve efficiency and scalability. The availability of synthetic routes also plays a crucial role in enabling further derivatization and exploration of its pharmacological potential.
Evaluation of the compound’s pharmacokinetic properties is essential before it can be considered for clinical development. Parameters such as solubility, stability, metabolic pathways, and distribution within biological systems need to be thoroughly characterized. Collaborative efforts between synthetic chemists and pharmacologists are often required to address these challenges effectively.
The growing interest in natural product-inspired molecules has also influenced the design of new compounds like 8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide. Many bioactive natural products contain isoquinoline-like scaffolds, suggesting that synthetic analogs may exhibit similar beneficial effects. By leveraging computational chemistry tools and machine learning algorithms, researchers can accelerate the discovery process by predicting which derivatives are most likely to be successful.
In conclusion, 8-chloro-6-methyl-N-(propan-2-yl)isoquinoline-5-sulfonamide (CAS No. 2172568-86-2) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it a valuable tool for exploring new therapeutic strategies across various disease areas. As research continues to uncover more about its biological activity and pharmacokinetic properties, this molecule is poised to play an important role in future drug development efforts.
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